![molecular formula C11H21N3O2 B12861184 N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of oxalyl chloride with N1-ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can participate in nucleophilic substitution reactions, where the oxalamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxamides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxalamides.
Aplicaciones Científicas De Investigación
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-((1-methylpyrrolidin-2-yl)methyl)oxalamide
- N-Propyl-N-((1-propylpyrrolidin-2-yl)methyl)oxalamide
- N-Butyl-N-((1-butylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N'-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-13-7-5-6-9(13)8-14(4-2)11(16)10(12)15/h9H,3-8H2,1-2H3,(H2,12,15) |
Clave InChI |
BTEZDBMOWVNTTN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CN(CC)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


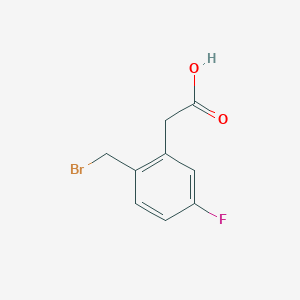
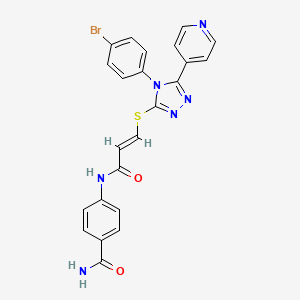
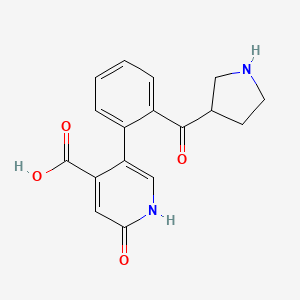
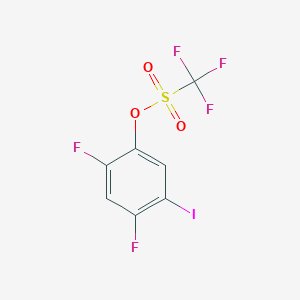

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
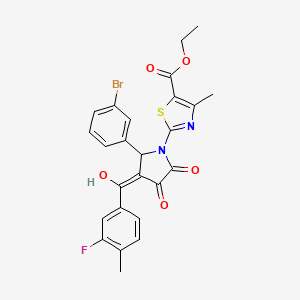
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
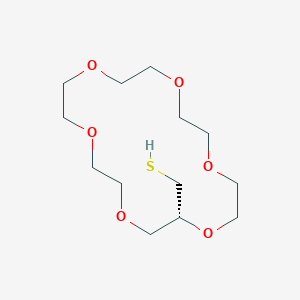
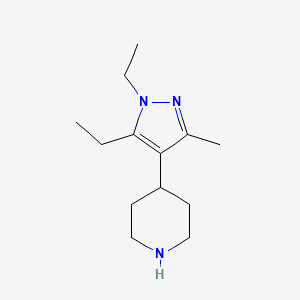
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
